N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 319.317 g/mol. This compound is categorized under bioactive reagents and is primarily intended for non-human research applications, particularly in the fields of pharmacology and medicinal chemistry.
The compound can be sourced from specialized chemical suppliers, such as EvitaChem, which lists it along with its specifications including the CAS number 2320466-12-2 and various structural representations like InChI and SMILES.
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide falls into the category of amides due to the presence of the carboxamide functional group. Its structure features a benzofuran moiety, which is known for its biological activity and potential therapeutic applications.
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions that include amide formation and functional group modifications.
Technical Details:
The molecular structure of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide can be represented in multiple formats:
InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21)5-2-3-11-10(15)4-6-22-11/h4,6-7,21H,2-3,5,8H2,1H3,(H,16,19)(H,17,18,20)This representation provides detailed information about the atoms present and their connectivity.
The compound's molecular weight is 319.317 g/mol. The structural formula indicates the presence of multiple functional groups that contribute to its reactivity and biological activity.
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide can participate in various chemical reactions typical for amides:
Technical Details:
The mechanism of action for N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors:
Data:
The physical properties of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide are not extensively documented in available literature but typically include:
Chemical Properties:
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide has potential applications in various scientific fields:
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0